molecular formula C16H18N4O4 B2951591 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797182-15-0

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2951591
CAS No.: 1797182-15-0
M. Wt: 330.344
InChI Key: ASGQWDJQPGGBPG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is an organic compound that features a benzodioxole ring, a pyrazole ring, and an oxane ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: Pyrazole rings are often synthesized via the reaction of hydrazines with 1,3-diketones.

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of diols.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxane intermediates through urea formation reactions, typically using isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites on the benzodioxole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]amine: Similar structure but with an amine group instead of a urea group.

    1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-16(18-11-1-2-14-15(7-11)24-10-23-14)19-12-8-17-20(9-12)13-3-5-22-6-4-13/h1-2,7-9,13H,3-6,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQWDJQPGGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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